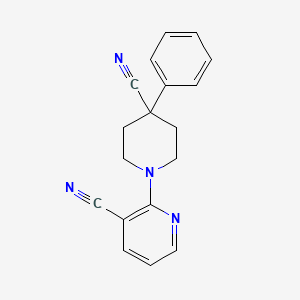![molecular formula C17H16FN3 B12248968 4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile](/img/structure/B12248968.png)
4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile typically involves the following steps:
N-Arylation Reaction: The initial step involves the N-arylation of 2-fluorophenylpiperazine with a suitable aryl halide under palladium-catalyzed conditions.
Coupling Reaction: The intermediate product from the N-arylation reaction is then coupled with 4-cyanobenzyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of less toxic reagents and solvents can improve the safety and environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to a unique site on the transporter . This inhibition can affect nucleotide synthesis and adenosine regulation, which are important in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is a close analogue and also acts as an inhibitor of equilibrative nucleoside transporters.
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(4-methylphenyl)urea: Another similar compound with potential biological activity.
Uniqueness
4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a benzonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16FN3 |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H16FN3/c18-16-3-1-2-4-17(16)21-11-9-20(10-12-21)15-7-5-14(13-19)6-8-15/h1-8H,9-12H2 |
InChI Key |
TUERTOFRIIEEQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B12248888.png)
![1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B12248896.png)
![3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B12248898.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12248903.png)
![N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12248904.png)
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B12248905.png)
![2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12248912.png)
![3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12248914.png)

![3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B12248919.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12248948.png)
![3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12248951.png)
![[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid](/img/structure/B12248953.png)
![4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine](/img/structure/B12248958.png)
